N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound . It’s also known as Benzamide, N-6-benzothiazolyl- . The molecular formula is C14H10N2OS and the molecular weight is 254.31 .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .
Chemical Reactions Analysis
Related compounds have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, closely related to N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide, have been investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research highlights the importance of such compounds in the development of supramolecular gelators, which have potential applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).
Catalysis and Coordination Chemistry
Research into thiadiazolobenzamide and its nickel and palladium complexes has opened avenues in catalysis and coordination chemistry. The formation of new bonds between sulfur and nitrogen atoms, facilitated by these complexes, underpins their significance in catalytic processes and the synthesis of coordination compounds (Adhami et al., 2012).
Anticancer Evaluation
Studies on Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated promising anticancer activity against several human cancer cell lines. These findings underscore the potential of N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide derivatives as scaffolds for developing new anticancer agents (Tiwari et al., 2017).
Antimicrobial Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has highlighted the antimicrobial potential of such compounds. These molecules have shown significant growth inhibitory effects against various pathogenic strains, suggesting their application in developing new antimicrobial agents (Bikobo et al., 2017).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives represents an important step in drug discovery. These compounds serve as versatile building blocks, offering the possibility to explore chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHPSKXQMMSVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide |
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